3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate
Brand Name: Vulcanchem
CAS No.: 50498-74-3
VCID: VC18429493
InChI: InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
SMILES:
Molecular Formula: C14H19NO3S2
Molecular Weight: 313.4 g/mol

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate

CAS No.: 50498-74-3

Cat. No.: VC18429493

Molecular Formula: C14H19NO3S2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate - 50498-74-3

Specification

CAS No. 50498-74-3
Molecular Formula C14H19NO3S2
Molecular Weight 313.4 g/mol
IUPAC Name 3-ethyl-2,4-dimethyl-1,3-thiazol-3-ium;4-methylbenzenesulfonate
Standard InChI InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Standard InChI Key RFPVJYBAAODNDM-UHFFFAOYSA-M
Canonical SMILES CC[N+]1=C(SC=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate consists of a thiazolium cation substituted with ethyl and methyl groups at the 3- and 2,4-positions, respectively, and a toluene-p-sulphonate counterion. The structural formula is illustrated below:

Table 1: Key chemical identifiers and properties

PropertyValueSource
CAS Number50498-74-3
Molecular FormulaC14H19NO3S2\text{C}_{14}\text{H}_{19}\text{NO}_{3}\text{S}_{2}
Molecular Weight313.44 g/mol
Exact Mass313.081 Da
LogP3.65
HS Code2934100090

The thiazolium ring’s electron-deficient nature enables it to participate in redox reactions and stabilize reactive intermediates, a feature exploited in organocatalysis.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step alkylation-salt metathesis sequence:

  • Alkylation of 2,4-Dimethylthiazole: Reaction with ethylating agents (e.g., ethyl iodide) in anhydrous solvents yields the 3-ethyl-2,4-dimethylthiazolium iodide intermediate.

  • Anion Exchange: Treatment with sodium toluene-p-sulphonate replaces the iodide anion with toluene-p-sulphonate, enhancing solubility in aprotic solvents.

Table 2: Optimized reaction conditions

ParameterValue
SolventAcetonitrile or DMF
Temperature60–80°C
Reaction Time12–24 hours
Yield70–85%

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids. Purity is assessed using HPLC (>95%) and elemental analysis .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in water. It is hygroscopic and requires storage under inert atmospheres to prevent hydrolysis . Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, consistent with similar ionic liquids.

Reactivity

The thiazolium cation participates in umpolung catalysis, enabling polarity reversal of carbonyl groups. This reactivity is harnessed in Stetter reactions for forming C–C bonds . The toluene-p-sulphonate anion, a poor nucleophile, minimizes side reactions, making the salt suitable for catalytic cycles .

Applications in Organic Synthesis

Asymmetric Catalysis

In the presence of base, the thiazolium salt generates N-heterocyclic carbene (NHC) catalysts, which mediate enantioselective transformations such as benzoin condensations and hydroacylations . For example, Draskovits et al. demonstrated thiazolium-catalyzed dehomologation of aldoses to ketoses, highlighting the compound’s utility in carbohydrate chemistry .

ParameterValueSource
Skin IrritationCauses burns
Eye IrritationSevere damage
Inhalation RiskRespiratory irritation
Protective EquipmentGloves, goggles, fume hood

The material safety data sheet (MSDS) recommends immediate rinsing for skin/eye contact and medical attention for ingestion .

Future Research Directions

  • Catalytic Efficiency: Systematic studies comparing this salt’s performance to triazolium or imidazolium analogs in cross-coupling reactions.

  • Biological Activity: Screening for antimicrobial or anticancer properties, given thiazole’s prevalence in pharmaceuticals.

  • Green Chemistry: Developing solvent-free syntheses to improve sustainability.

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